CUDC-907 mesylate

Description

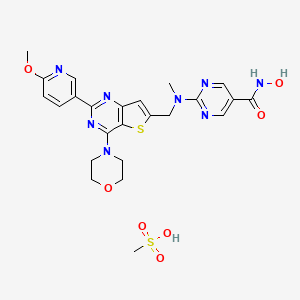

Structure

3D Structure of Parent

Properties

CAS No. |

1401998-36-4 |

|---|---|

Molecular Formula |

C24H28N8O7S2 |

Molecular Weight |

604.7 g/mol |

IUPAC Name |

N-hydroxy-2-[[2-(6-methoxy-3-pyridinyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C23H24N8O4S.CH4O3S/c1-30(23-25-11-15(12-26-23)22(32)29-33)13-16-9-17-19(36-16)21(31-5-7-35-8-6-31)28-20(27-17)14-3-4-18(34-2)24-10-14;1-5(2,3)4/h3-4,9-12,33H,5-8,13H2,1-2H3,(H,29,32);1H3,(H,2,3,4) |

InChI Key |

CFLAKAHRZMPILU-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)OC)N4CCOCC4)C5=NC=C(C=N5)C(=O)NO.CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of CUDC-907 Free Base

The free base is prepared via a multi-step sequence:

- Morpholino-triazine intermediate : Reacting 2-chloro-4,6-dimorpholino-1,3,5-triazine with a substituted aniline derivative under basic conditions (e.g., potassium carbonate in tetrahydrofuran) yields the PI3K-targeting scaffold.

- Hydroxamate incorporation : The hydroxamate group is introduced through a coupling reaction between the triazine intermediate and a hydroxylamine-containing linker. This step requires controlled pH (6.5–7.5) and low temperatures (0–5°C) to prevent premature hydrolysis.

- Final deprotection : A catalytic hydrogenation step removes protecting groups (e.g., benzyl or tert-butoxycarbonyl) from the hydroxamate functionality.

Mesylate Salt Formation

The free base is converted to this compound by dissolving it in a polar aprotic solvent (e.g., acetone or ethyl acetate) and treating it with methanesulfonic acid at a 1:1 molar ratio. Crystallization is induced via anti-solvent addition (e.g., heptane), yielding a white crystalline solid with >99% purity.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity during synthesis include:

| Parameter | Optimal Range | Impact on Product Quality |

|---|---|---|

| Reaction Temperature | 0–5°C (Step 2) | Prevents hydroxamate degradation |

| Solvent System | THF/Water (9:1 v/v) | Enhances intermediate solubility |

| Acid Equivalents | 1.05–1.10 eq | Minimizes residual free base |

| Crystallization Time | 12–16 hours | Improves crystal lattice integrity |

Key findings :

- Excess methanesulfonic acid (>1.1 eq) leads to hygroscopic impurities.

- Slow cooling during crystallization (0.5°C/min) increases polymorphic stability.

Analytical Characterization and Quality Control

Purity Assessment

- HPLC : Reverse-phase C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution). Retention time: 8.2 ± 0.3 min for this compound.

- NMR : $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6$$): δ 8.45 (s, 1H, triazine), 3.70–3.55 (m, 8H, morpholine), 2.30 (s, 3H, mesylate).

Solid-State Characterization

- XRPD : Distinct peaks at 2θ = 12.5°, 15.8°, and 24.3° confirm the crystalline mesylate form.

- DSC : Endothermic peak at 178–182°C corresponds to melting without decomposition.

Scale-Up Challenges and Industrial Adaptations

Transitioning from laboratory-scale synthesis (1–10 g) to kilogram-scale production introduces challenges:

- Heat dissipation : Exothermic reactions during hydroxamate coupling require jacketed reactors with precise temperature control.

- Filtration efficiency : Large-scale crystallization necessitates continuous rotary vacuum filtration to maintain particle size distribution (target: 50–100 µm).

- Residual solvent control : Strict adherence to ICH Q3C guidelines ensures acetone and heptane levels remain below 500 ppm.

Regulatory Considerations and Batch Consistency

Pharmaceutical-grade this compound must comply with:

- ICH Q6A Specifications : ≥99.5% purity (HPLC), ≤0.15% single unknown impurity.

- Stability Testing : Accelerated conditions (40°C/75% RH for 6 months) show <2% degradation, supporting a 24-month shelf life at 25°C.

Chemical Reactions Analysis

CUDC-907 mesylate undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the molecule to enhance its biological activity.

Substitution Reactions: These reactions involve the replacement of specific atoms or groups within the molecule to improve its pharmacokinetic properties.

Common Reagents and Conditions: The reactions typically involve the use of reagents such as oxidizing agents, reducing agents, and catalysts under controlled temperature and pressure conditions.

Major Products: The primary product of these reactions is this compound, with potential by-products depending on the specific reaction conditions.

Scientific Research Applications

Hepatocellular Carcinoma

CUDC-907 has shown significant promise as an anti-hepatocarcinoma agent. Research indicates that it effectively inhibits the growth of hepatocellular carcinoma cells both in vitro and in vivo. Key findings include:

- Inhibition of the PI3K/AKT/mTOR pathway : This pathway is crucial for cancer cell survival and proliferation. CUDC-907 disrupts this signaling cascade, leading to reduced viability of cancer cells .

- Downregulation of c-Myc : A well-known oncogene, c-Myc is implicated in many cancers. The suppression of c-Myc expression contributes to the anti-tumor effects observed with CUDC-907 .

Acute Myeloid Leukemia

In the context of acute myeloid leukemia, CUDC-907 has demonstrated enhanced efficacy when combined with venetoclax, a drug used to treat this type of leukemia. Notable results from studies include:

- Synergistic effects : The combination treatment leads to increased apoptosis in AML cell lines and primary patient samples. CUDC-907 enhances the activity of venetoclax by altering protein levels associated with apoptosis .

- Reduction in DNA damage response proteins : By downregulating CHK1 and Wee1, CUDC-907 facilitates greater DNA damage, contributing to the induction of apoptosis .

Senolytic Properties

Recent studies have suggested that CUDC-907 may possess senolytic properties, selectively inducing apoptosis in senescent cells driven by p53 expression. This characteristic could have significant implications for aging-related diseases:

- Selective targeting : CUDC-907 effectively reduces the viability of senescent cells while sparing proliferating cells, indicating a potential therapeutic window for treating conditions associated with cellular senescence .

- Mechanistic insights : The drug's ability to increase p53 levels while reducing pro-survival proteins suggests a novel approach to targeting senescent cells in various pathological conditions .

Summary of Research Findings

The following table summarizes key findings from various studies on CUDC-907 mesylate:

Clinical Trials and Future Directions

CUDC-907 is currently undergoing clinical trials to evaluate its safety and efficacy across various cancer types, including diffuse large B-cell lymphoma. Preliminary results indicate that it is well-tolerated and shows anti-tumor activity across different dosing schedules . Continued research into its applications could lead to new therapeutic strategies for challenging malignancies and conditions associated with cellular senescence.

Mechanism of Action

CUDC-907 mesylate exerts its effects by inhibiting the activity of histone deacetylase and phosphatidylinositol 3 kinase enzymes. This dual inhibition disrupts multiple signaling pathways involved in cancer cell proliferation and survival. Specifically, it downregulates the expression of c-Myc, a key regulator of cell growth and apoptosis, and induces cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1. Comparative IC50 Values in HCC Models

| Compound | Cell Line/Model | IC50 (nM) | Reference |

|---|---|---|---|

| CUDC-907 | HuH-7 | 4.573 | |

| CUDC-907 | Primary HCC (patient) | 1.7–130.03 | |

| Sorafenib | HuH-7 | >5,000 |

CUDC-907 vs. SAHA (HDAC Inhibitor) and GDC-0941 (PI3K Inhibitor)

CUDC-907 demonstrated enhanced potency over the combination of vorinostat (SAHA, a pan-HDAC inhibitor) and GDC-0941 (a PI3K inhibitor). In AML cells, the combination of SAHA + GDC-0941 showed synergistic apoptosis induction but required higher half-maximal effective concentrations (EC50) compared to CUDC-907 alone. For example, the EC50 for SAHA + GDC-0941 was 2.5–5.0 μM, whereas CUDC-907 achieved similar effects at 0.1–0.5 μM . This highlights the advantage of CUDC-907’s hybrid structure in simultaneously engaging both targets, reducing off-target toxicity and enhancing bioavailability.

CUDC-907 vs. Mono-Target HDAC or PI3K Inhibitors

HDAC Inhibitors (e.g., Vorinostat, Panobinostat)

CUDC-907’s HDAC inhibitory activity drives histone hyperacetylation (e.g., H3K9ac, H3K27ac), similar to vorinostat . However, its dual mechanism provides added benefits:

- In pancreatic cancer, CUDC-907 downregulates c-Myc and inhibits AKT phosphorylation, which single-target HDAC inhibitors fail to achieve .

- In corticotroph adenomas, CUDC-907 reduced ACTH secretion primarily via HDAC inhibition but also suppressed cell viability through PI3K blockade, a dual effect absent in mono-HDAC inhibitors .

PI3K Inhibitors (e.g., Idelalisib, Copanlisib)

While PI3K inhibitors primarily target the PI3K/AKT/mTOR axis, CUDC-907’s dual action amplifies antitumor effects:

Table 2. Mechanism-Based Advantages Over Single-Target Agents

Biological Activity

CUDC-907, also known as Fimepinostat, is a novel compound that acts as a dual inhibitor of histone deacetylases (HDACs) and phosphatidylinositol 3-kinase (PI3K). This article explores its biological activity, focusing on its mechanisms, efficacy in clinical trials, and potential therapeutic applications.

CUDC-907 exerts its effects primarily through the inhibition of HDACs and PI3K pathways. The compound has been shown to target multiple isoforms of HDACs, including HDAC1, HDAC2, HDAC3, HDAC6, and others with varying inhibitory concentrations (IC50). Specifically, it demonstrates the following IC50 values:

| Target | IC50 (nM) |

|---|---|

| PI3Kα | 19 |

| PI3Kβ | 54 |

| PI3Kδ | 39 |

| PI3Kγ | 311 |

| HDAC1 | 1.7 |

| HDAC2 | 5 |

| HDAC3 | 1.8 |

| HDAC6 | 27 |

| HDAC10 | 2.8 |

| HDAC11 | 5.4 |

This multi-target inhibition is significant as it allows CUDC-907 to modulate several cellular pathways involved in cancer cell proliferation and survival, making it a promising candidate for cancer therapy .

Phase 1 and Phase 2 Trials

CUDC-907 has been evaluated in clinical settings for various malignancies, particularly in patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) and high-grade B-cell lymphoma. In a Phase 1 study, the compound demonstrated efficacy in patients with increased MYC protein expression or MYC gene alterations. The results indicated an overall response rate (ORR) of approximately 15% for patients with MYC-IHC ≥40% .

In a subsequent Phase 2 trial involving 66 eligible patients , the ORR improved to 22% among those with MYC-altered disease. Notably, some patients maintained responses for up to two years . These findings suggest that CUDC-907 may be particularly effective when used in combination with biomarker-based patient selection strategies.

Biological Activity in Preclinical Studies

Preclinical studies have highlighted the compound's ability to enhance the expression of various host defense peptides (HDPs), which are crucial for antimicrobial activity. For instance, CUDC-907 was shown to induce significant upregulation of AvBD9 mRNA expression in chicken macrophage cell lines in a dose-dependent manner. At a concentration of 5 μM , it triggered nearly a 1000-fold increase in AvBD9 expression, outperforming other compounds tested .

Comparative Efficacy

In comparative studies with other inhibitors such as mocetinostat and triciribine, CUDC-907 displayed superior potency in inducing AvBD9 mRNA expression:

| Compound | Concentration (μM) | Fold Change (AvBD9) |

|---|---|---|

| CUDC-907 | 5 | ~1000 |

| Mocetinostat | 5 | ~1000 |

| Triciribine | 5 | Lower than CUDC-907 |

These results underscore the potential of CUDC-907 not only as an anticancer agent but also as a modulator of immune responses .

Q & A

Q. What molecular targets and pathways are inhibited by CUDC-907, and how can researchers validate these mechanisms experimentally?

CUDC-907 is a dual inhibitor of histone deacetylases (HDACs) and phosphatidylinositol 3-kinase (PI3K). To validate target engagement:

- HDAC inhibition : Measure histone H3 acetylation (Ac-H3) via Western blot in treated vs. untreated cells .

- PI3K inhibition : Monitor phosphorylation of downstream effectors (e.g., AKT, S6K) using phospho-specific antibodies .

- Use isoform-specific assays (e.g., HDAC6 vs. class I HDACs) to clarify selectivity .

Q. What in vitro assays are optimal for assessing CUDC-907’s cytotoxic effects in cancer cell lines?

Q. How should researchers address variability in CUDC-907’s efficacy across cancer subtypes?

Stratify cell lines by genetic drivers (e.g., MYCN amplification in neuroblastoma or c-Myc expression in lymphoma ). Use RNA-seq or proteomics to identify resistance markers (e.g., Bcl-2 family proteins ).

Advanced Research Questions

Q. What experimental designs are recommended to analyze synergistic effects of CUDC-907 with other therapies (e.g., venetoclax)?

- Dose-response matrices : Use Chou-Talalay combination indices to quantify synergy .

- Mechanistic overlap : Co-treatment in AML models reduces Mcl-1 and increases Bim, enhancing venetoclax-induced apoptosis . Validate via siRNA knockdown of Mcl-1/Bim .

- In vivo models : Administer CUDC-907 (25–100 mg/kg orally) with venetoclax in xenografts; monitor tumor volume and survival .

Q. How can conflicting data on CUDC-907’s impact on pro-survival pathways (e.g., PI3K vs. HDAC dominance) be resolved?

- Pharmacodynamic profiling : Time-course experiments to distinguish early PI3K/AKT inhibition (30 minutes) from delayed HDAC effects (24–48 hours) .

- Isoform-specific inhibitors : Compare CUDC-907 to panobinostat (HDAC inhibitor) and BKM-120 (PI3K inhibitor) to dissect pathway contributions .

Q. What biomarkers are predictive of CUDC-907 response in solid vs. hematologic malignancies?

- Solid tumors : MYCN status in neuroblastoma ; DR5 expression in breast cancer .

- Lymphoma : c-Myc protein levels and PI3K pathway activation (pS6, p4EBP1) .

- AML : Baseline c-Myc and Bcl-2 family protein expression .

Q. How should researchers optimize in vivo dosing schedules to balance efficacy and toxicity?

- Toxicity thresholds : In mice, doses >150 mg/kg cause weight loss; 25–60 mg/kg is tolerated in phase I trials .

- Intermittent dosing : 5 days on/2 days off reduces gastrointestinal toxicity while maintaining target inhibition .

Methodological Guidance

Q. What statistical approaches are suitable for analyzing qPCR data in CUDC-907-treated samples?

Use the 2^(-ΔΔCt) method for relative quantification of gene expression (e.g., Bim, c-Myc). Normalize to housekeeping genes (e.g., GAPDH) and include technical replicates .

Q. How can proteomic or transcriptomic datasets be leveraged to identify off-target effects of CUDC-907?

Perform SILAC-based mass spectrometry or RNA-seq on treated vs. untreated cells. Focus on pathways like JAK/STAT or MAPK, which are indirectly modulated by dual HDAC/PI3K inhibition .

Q. What controls are essential when evaluating CUDC-907’s impact on the tumor microenvironment (TME)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.